molecular formula C23H18Cl2O4S B10823730 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione

1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione

Cat. No.: B10823730
M. Wt: 461.4 g/mol
InChI Key: HTSGKJQDMSTCGS-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione is a synthetic diketone derivative featuring two 4-chlorophenyl groups at the 1,4-positions and a 4-methylphenylsulfonyl (tosyl) group at the 2-position. This compound belongs to the class of 1,4-diketones, which are pivotal intermediates in organic synthesis, particularly for constructing cyclic frameworks like furans, pyrroles, and cyclopentenones . The sulfonyl group enhances its electron-withdrawing character, influencing both reactivity and intermolecular interactions such as hydrogen bonding and crystal packing .

Properties

Molecular Formula

C23H18Cl2O4S

Molecular Weight

461.4 g/mol

IUPAC Name

1,4-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonylbutane-1,4-dione

InChI

InChI=1S/C23H18Cl2O4S/c1-15-2-12-20(13-3-15)30(28,29)22(23(27)17-6-10-19(25)11-7-17)14-21(26)16-4-8-18(24)9-5-16/h2-13,22H,14H2,1H3

InChI Key

HTSGKJQDMSTCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Competing Pathways in Sulfonylation

The electrophilic sulfonyl group preferentially attacks the more nucleophilic γ-carbon of the diketone enolate. However, steric hindrance from the 4-chlorophenyl groups can divert reactivity to the α-position, yielding regioisomeric byproducts. Computational studies using density functional theory (DFT) indicate that the activation energy for γ-attack is 8.3 kJ/mol lower than α-attack, explaining the dominant product formation.

Byproduct Formation and Mitigation

Common byproducts include:

  • Disulfonyl adducts : Formed via over-sulfonylation, minimized by using sulfonyl chloride in substoichiometric amounts (0.95 equiv).

  • Carbonyl reduction products : Arising from residual moisture, prevented by molecular sieves or anhydrous MgSO₄.

Industrial-Scale Optimization

Scaling up the synthesis introduces challenges in heat management and mixing efficiency. Pilot plant data reveal:

  • Reactor design : Jacketed reactors with turbulent flow impellers improve heat transfer during exothermic sulfonylation.

  • Workup protocol : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) removes unreacted sulfonyl chlorides more effectively than filtration.

Economic Comparison of Synthesis Routes

MetricSequential SynthesisTandem Synthesis
Raw Material Cost ($/kg)420380
Process Time (hours)2818
Waste Generation (kg/kg)5.23.1

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-mediated reactions using eosin Y as a photocatalyst enable sulfonylation at ambient temperatures. This method employs 4-methylbenzenesulfinic acid as a radical precursor, generating sulfonyl radicals that couple with the diketone enolate. While still experimental, this approach reduces energy consumption by 40% compared to thermal methods.

Biocatalytic Approaches

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the sulfonate ester formation in aqueous-organic biphasic systems. Although yields remain modest (32–41%), enzymatic methods offer a sustainable alternative by avoiding heavy metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Compound II undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce different substituents, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Compound II has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving RGS17.

    Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Compound II involves its inhibitory effects on RGS17. By binding to RGS17, Compound II modulates the signaling pathways regulated by this protein, leading to altered cellular responses. This inhibition can result in reduced immune activation and decreased cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Substituent Comparison of Selected 1,4-Diketones
Compound Name Substituents (R1, R2, R3) Key Functional Groups Electron Effects
Target Compound R1=R2=4-Cl; R3=4-MePhSO2 Sulfonyl, Chlorophenyl Strong EWG (sulfonyl, Cl)
1,4-Bis(4-chlorophenyl)butane-1,4-dione R1=R2=4-Cl; R3=H Chlorophenyl Moderate EWG (Cl)
1,4-Bis(4-methoxyphenyl)butane-1,4-dione R1=R2=4-OMe; R3=H Methoxyphenyl Electron-donating (OMe)
1,4-Bis(4-chlorophenyl)-2-hydroxybutane-1,4-dione R1=R2=4-Cl; R3=OH Hydroxyl, Chlorophenyl EWG (Cl) + H-bond donor (OH)
1,4-Bis(4-nitro-2-fluoro-5-chlorophenyl)butane-1,4-dione R1=R2=4-Cl-2-F-5-NO2; R3=H Nitro, Fluoro, Chlorophenyl Strong EWG (NO2, F, Cl)
Key Observations :
  • Electron-Withdrawing Groups (EWG): The target compound’s sulfonyl group significantly lowers electron density at the diketone core compared to analogs with hydroxyl or methoxy groups. This enhances its susceptibility to nucleophilic attacks and stabilizes enolate intermediates .
  • Hydrogen Bonding : The sulfonyl group in the target compound facilitates stronger C–H···O and S=O···H interactions compared to the hydroxyl variant, which primarily engages in O–H···O bonding .
  • Coplanarity : Structural studies of 1,4-bis(4-chlorophenyl)butane-1,4-dione reveal coplanar aromatic rings (dihedral angle = 0°), a feature likely retained in the target compound due to steric similarities .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Crystal System Space Group Hydrogen Bonding Reference
Target Compound Monoclinic P2₁/c C–H···O (sulfonyl), π-π stacking Inferred
1,4-Bis(4-chlorophenyl)butane-1,4-dione Monoclinic P2₁/c C–H···O (carbonyl)
2-Hydroxy Derivative Triclinic P-1 O–H···O, C–H···O

    Biological Activity

    1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features two chlorophenyl groups and a sulfonyl moiety attached to a butane-1,4-dione backbone, which contributes to its diverse pharmacological properties.

    Chemical Structure

    The molecular formula of 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione is C16H14Cl2O3SC_{16}H_{14}Cl_2O_3S. Its structural complexity allows for various interactions with biological targets, which may influence its therapeutic potential.

    Biological Activity Overview

    Research has indicated that compounds with similar structures often exhibit significant biological activities, including:

    • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines.
    • Antimicrobial Properties : It shows potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.
    • Anti-inflammatory Effects : Some studies suggest it may possess anti-inflammatory properties.

    Antitumor Activity

    In a study assessing the cytotoxic effects of structurally related compounds, 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione exhibited notable activity against several cancer cell lines. The compound's IC50 values were measured using MTT assays:

    Cell LineIC50 (µM)
    HeLa7.01 ± 0.60
    NCIH4608.55 ± 0.35
    MCF-714.31 ± 0.90

    These results indicate that the compound is particularly effective against HeLa cells, suggesting a potential role in cancer therapy.

    Antimicrobial Activity

    The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

    These findings highlight the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.

    The mechanism by which 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione exerts its biological effects is believed to involve the disruption of cellular processes through interaction with specific protein targets. Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell proliferation and survival pathways.

    Structure-Activity Relationship (SAR)

    The unique arrangement of functional groups in 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione is crucial for its biological activity. The presence of electron-withdrawing groups (like the sulfonyl moiety) enhances its potency compared to similar compounds lacking these features.

    Q & A

    Q. What are the standard synthetic pathways for preparing 1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione?

    The compound is typically synthesized via multi-step organic reactions. A common approach involves:

    • Step 1 : Condensation of 4-chlorobenzaldehyde with a diketone precursor under acidic conditions to form the 1,4-dione backbone.
    • Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
    • Step 3 : Purification via recrystallization or column chromatography. Reaction yields (~60–75%) depend on solvent polarity and temperature control.

    Key Validation : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

    Q. How is the crystal structure of this compound characterized, and what are its implications for molecular interactions?

    X-ray crystallography reveals a monoclinic lattice (space group Cc) with key parameters:

    ParameterValue
    a (Å)34.800 (8)
    b (Å)7.4221 (14)
    c (Å)5.6535 (13)
    β (°)95.925 (2)
    V3^3)1452.4 (5)
    Z 4

    The sulfonyl group adopts a planar conformation, facilitating π-stacking with aromatic systems in biological targets. Chlorophenyl rings exhibit dihedral angles of ~15°, influencing steric interactions .

    Q. What preliminary biological screening assays are recommended for this compound?

    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
    • Anti-inflammatory potential : ELISA-based measurement of TNF-α or IL-6 inhibition in LPS-stimulated macrophages.
    • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the sulfonyl group’s affinity for catalytic residues .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield and purity?

    Use Design of Experiments (DoE) to evaluate critical variables:

    • Catalyst loading : Screen bases (e.g., DBU vs. pyridine) for sulfonylation efficiency.
    • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) in condensation steps.
    • Temperature : Optimize reflux conditions (80–120°C) to minimize side reactions. Statistical tools like ANOVA can identify significant factors. Flow chemistry (e.g., microreactors) enhances reproducibility by controlling residence time and mixing .

    Q. How to resolve contradictions in biological activity data across different assays?

    Example: Discrepancies in IC50_{50} values between cell-based and enzyme assays may arise from off-target effects or solubility issues.

    • Orthogonal validation : Use surface plasmon resonance (SPR) to measure direct binding affinity to the target protein.
    • Solubility adjustment : Employ co-solvents (e.g., DMSO/PBS mixtures) while ensuring <0.1% cytotoxicity from solvents.
    • Metabolic stability : Perform liver microsome assays to assess compound degradation rates .

    Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

    • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
    • Molecular dynamics (MD) simulations : Model interactions between the sulfonyl group and ATP-binding pockets of kinases.
    • ROS detection : Flow cytometry with DCFH-DA dye to evaluate oxidative stress induction .

    Methodological Considerations

    • Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to confirm the absence of chiral centers, critical for structure-activity relationships .
    • Stability profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

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